molecular formula C10H16O3 B13269958 6-Methoxyspiro[2.5]octane-1-carboxylic acid

6-Methoxyspiro[2.5]octane-1-carboxylic acid

Cat. No.: B13269958
M. Wt: 184.23 g/mol
InChI Key: YUTADIMCWLUOKR-UHFFFAOYSA-N
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Description

6-Methoxyspiro[25]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes used in laboratory settings, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 6-hydroxyspiro[2.5]octane-1-carboxylic acid or 6-oxospiro[2.5]octane-1-carboxylic acid.

    Reduction: Formation of 6-methoxyspiro[2.5]octane-1-methanol.

    Substitution: Formation of various substituted spiro[2.5]octane derivatives.

Scientific Research Applications

6-Methoxyspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[2.5]octane-1-carboxylic acid is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar spirocyclic structure but with an oxygen atom in the ring.

    6-Hydroxyspiro[2.5]octane-1-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.

    6-Methoxyspiro[2.5]octane-1-methanol: Similar structure with a methanol group instead of a carboxylic acid group.

Uniqueness

6-Methoxyspiro[25]octane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group in a spirocyclic framework

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

6-methoxyspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-13-7-2-4-10(5-3-7)6-8(10)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)

InChI Key

YUTADIMCWLUOKR-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CC2C(=O)O

Origin of Product

United States

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